molecular formula C10H11ClN2O3 B13191013 6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13191013
M. Wt: 242.66 g/mol
InChI Key: XVOVTHLIPBXDPX-UHFFFAOYSA-N
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Description

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H11ClN2O3 It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 2-aminopyrimidine with oxan-4-yl chloride under basic conditions to form the intermediate, which is then chlorinated using thionyl chloride or phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, amines, or thiols under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

Scientific Research Applications

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity

Biological Activity

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a pyrimidine ring with an oxane moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C8H8ClN2O3C_8H_8ClN_2O_3. The presence of the chlorine atom at the 6th position and the oxane substituent at the 2nd position contributes to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can interact with receptors that play roles in cellular signaling, influencing processes such as apoptosis and angiogenesis.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : Research has shown that compounds similar to 6-Chloro-2-(oxan-4-yl)pyrimidine can inhibit growth in human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) with IC50 values ranging from 58.44 to 224.32 µM .
CompoundCancer Cell LineIC50 (µM)
6-Chloro-2-(oxan-4-yl)pyrimidineA549 (Lung)58.44
Similar PyrimidinesMCF7 (Breast)99.87
Reference Drug (5-FU)MCF7 (Breast)381.16

Antimicrobial and Antiviral Properties

6-Chloro-2-(oxan-4-yl)pyrimidine has been investigated for its antimicrobial and antiviral properties. Studies suggest that it may inhibit the growth of certain bacterial strains and viruses, although specific mechanisms remain to be fully elucidated .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of various pyrimidine derivatives against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines. The results indicated that compounds with structural similarities to 6-Chloro-2-(oxan-4-yl)pyrimidine showed promising antitumor activity, suggesting potential use in cancer therapy .
  • Antiviral Activity : Another investigation into related pyrimidine derivatives revealed their capacity to inhibit viral replication in vitro, indicating a possible antiviral application for compounds such as 6-Chloro-2-(oxan-4-yl)pyrimidine .

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

6-chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H11ClN2O3/c11-8-5-7(10(14)15)12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)

InChI Key

XVOVTHLIPBXDPX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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